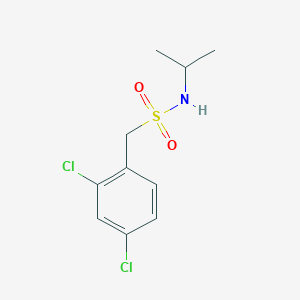![molecular formula C18H27ClN2O3 B4661114 4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide](/img/structure/B4661114.png)
4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide
Descripción general
Descripción
4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide typically involves a multi-step process. The initial step often includes the preparation of the 4-chloro-2-methylphenol derivative, which is then reacted with butanoyl chloride under specific conditions to form the intermediate product. This intermediate is subsequently reacted with N-[3-(morpholin-4-yl)propyl]amine to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide
- 4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propionamide
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]butanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in different biological activities and applications compared to similar compounds .
Propiedades
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(3-morpholin-4-ylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-15-14-16(19)5-6-17(15)24-11-2-4-18(22)20-7-3-8-21-9-12-23-13-10-21/h5-6,14H,2-4,7-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJZVDVYCZGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4661037.png)
![N-[3-(methylthio)phenyl]-3-(1-naphthyl)acrylamide](/img/structure/B4661052.png)
![6-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4661058.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(3-ethoxyphenyl)quinoline](/img/structure/B4661068.png)
![3-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B4661070.png)
![1,3-DIMETHYL-N~4~-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4661078.png)
![2-[2-(4-Nitrophenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4661080.png)

![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dichloro-4-methoxybenzamide](/img/structure/B4661087.png)
![7-chloro-2-(4-ethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4661095.png)

![1-(ethylsulfonyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]piperidine-3-carbohydrazide](/img/structure/B4661103.png)

![2-[(3-chloro-4-ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4661124.png)
